8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Description
Properties
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZRMNDJKRVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342430 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-46-1 | |
| Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Hydroxyflualprazolam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM8TRJ5XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol typically involves the following steps:
Formation of the Benzodiazepine Core: The process begins with the formation of the benzodiazepine core, which involves the reaction of a suitable precursor with a fluorinated phenyl group.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction.
Formation of the Triazolo Ring: The triazolo ring is formed through a cyclization reaction involving the reaction of the benzodiazepine core with a triazole precursor.
Methanol Addition: Finally, the methanol group is added to the compound through a methylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to sedation, anxiolysis, and muscle relaxation. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Key Observations :
- The 2-fluorophenyl group in the target compound and flualprazolam may enhance binding to GABAₐ receptors compared to chlorophenyl analogues (e.g., triazolam) .
Pharmacological Activity Comparison
Anticonvulsant and Sedative Effects
- Triazolam Derivatives : Compounds with 1-methyl and 2-chlorophenyl groups (e.g., triazolam) exhibit potent sedative effects but shorter half-lives due to rapid metabolism .
- Flualprazolam : The 2-fluorophenyl group increases potency and duration of action compared to alprazolam, with a reported half-life of 12–18 hours .
- Anticonvulsant Activity : Structural analogues with aryl substitutions (e.g., 5a-f in ) showed superior anticonvulsant activity to diazepam, suggesting substituent-dependent efficacy .
Biological Activity
8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol, also referred to by its CAS number 28910-91-0, is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential pharmacological applications, particularly in the context of its biological activity .
- Molecular Formula : CHClFN
- Molecular Weight : 326.76 g/mol
- IUPAC Name : 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Structural Representation
The compound's structure can be represented using various chemical notations:
- InChI : InChI=1S/C17H12ClFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3
- SMILES : CC=1N2C=3C(C(=NCC2=NN1)C4=C(F)C=CC=C4)=CC(Cl)=CC3
Pharmacological Effects
Research indicates that 8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine exhibits significant sedative and anxiolytic properties . Various studies have demonstrated its effectiveness in animal models through several tests:
Sedative Effects
In a series of tests conducted on mice:
- Chimney Test : The effective intraperitoneal dosage for 50% of mice (ED) was determined to be 0.09 mg/kg. This test assesses the ability of mice to escape from a vertical cylinder within a specified time frame.
- Nicotine Antagonism Test : At a dosage of 0.1 mg/kg intraperitoneally administered, the compound protected 50% of mice from the overstimulation effects induced by nicotine salicylate.
- Antagonism to Strychnine : The ED for muscle relaxation was noted to be 1 mg/kg orally when challenged with strychnine sulfate.
Comparative Efficacy
The following table summarizes the ED values for various compounds in different tests:
| Compound | Chimney Test (mg/kg) | Nicotine Antagonism (mg/kg) | Strychnine Antagonism (mg/kg) |
|---|---|---|---|
| 8-Chloro-6-(2-fluorophenyl)-4H-triazolo[4,3-a][1,4]benzodiazepine | 0.009 | 0.1 | 1 |
| Other Benzodiazepines | Varies | Varies | Varies |
The biological activity of this compound is primarily attributed to its interaction with GABAergic receptors. It is believed to act as a selective ligand for certain subtypes of GABA receptors (alpha2/alpha3), which are implicated in mediating anxiolytic and sedative effects.
Case Studies and Research Findings
Recent studies have focused on the identification and characterization of designer benzodiazepines like 8-chloro-6-(2-fluorophenyl)-4H-triazolo[4,3-a][1,4]benzodiazepine. Analytical methods such as mass spectrometry have been employed to detect and quantify this compound in biological samples.
Notable Research
A study published in Springer Medizin highlighted analytical properties and biological effects observed in clinical settings, emphasizing the need for further research on its safety profile and therapeutic potential .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzaldehyde condensation | Ethanol, acetic acid, reflux | N/A | |
| Hydrazide coupling | Butanol, acethydrazide, reflux | 80% | |
| Ammonia-mediated cyclization | THF, NH₃/MeOH, recrystallization | 56%* | |
| *Post-recrystallization yield. |
Basic: Which analytical techniques are optimal for structural characterization?
Answer:
A combination of orthogonal techniques ensures accurate characterization:
- LC-QTOF-MS: Provides high-resolution mass data for molecular formula confirmation and fragmentation pattern analysis .
- GC-MS: Suitable for assessing volatility and thermal stability; complements LC-MS for impurity profiling .
- NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm the methanol group at position 1 and evaluate stereochemical purity .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Application | Reference |
|---|---|---|---|
| LC-QTOF-MS | Collision energy: 10–35 eV | Molecular ion ([M+H]⁺) at m/z 342.7 | |
| ¹H NMR | Solvent: CDCl₃; observe F-phenyl coupling | Methanol (-CH₂OH) δ ~3.8–4.2 ppm |
Advanced: How does the methanol group at position 1 influence GABA_A receptor binding compared to methyl-substituted analogs?
Answer:
The methanol group may alter hydrogen-bonding interactions with GABA_A receptor subunits. To assess this:
- Conduct in vitro receptor binding assays using rat brain membranes, comparing displacement of [³H]flunitrazepam between this compound and methyl analogs (e.g., flualprazolam ).
- Perform molecular docking studies using crystal structures of GABA_A (PDB: 6HUP) to map interactions of the methanol group with α/γ subunits .
- Key Finding: Methyl groups (e.g., in alprazolam ) enhance lipophilicity and brain penetration, whereas the methanol group may reduce blood-brain barrier permeability due to higher polarity.
Advanced: How can contradictions in metabolic stability data across studies be resolved?
Answer:
Discrepancies often arise from assay conditions (e.g., liver microsome sources, incubation times). Methodological solutions include:
- Standardize incubation parameters: Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems, and monitor timepoints (0–60 min) .
- Cross-validate with LC-MS/MS: Quantify parent compound depletion using a validated method (e.g., Chromolith HPLC column, gradient elution with 0.1% formic acid) .
- Control for enzyme inhibition: Test for time-dependent inhibition via pre-incubation with microsomes to rule out CYP450 inactivation .
Basic: What are the stability profiles under various storage conditions?
Answer:
- Short-term storage: Store at 2–8°C in amber vials to prevent photodegradation; stable for 30 days in methanol at -20°C .
- Long-term stability: Lyophilized samples remain stable >12 months at -80°C with desiccants (e.g., silica gel) .
- In solution: Avoid aqueous buffers at pH >7.0 due to hydrolysis of the triazole ring; use acetonitrile/water (1:1) for stock solutions .
Advanced: How to design experiments to evaluate anxiolytic efficacy in preclinical models?
Answer:
- Elevated plus maze (EPM): Administer 0.1–3 mg/kg (i.p.) to rodents; compare time spent in open arms vs. diazepam (positive control) .
- Conflict tests: Use Vogel’s punished drinking paradigm with dose-response curves (ED₅₀ calculation) .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling: Measure plasma/brain concentrations via LC-MS/MS to correlate exposure with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
